molecular formula C29H31ClN2O4 B2657024 Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 514185-44-5

Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B2657024
CAS No.: 514185-44-5
M. Wt: 507.03
InChI Key: SHOQOPCLRWUDPD-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps:

    Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a cyclization reaction involving a naphthol derivative and a suitable aldehyde under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 5-position can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Carboxylate Group: The carboxylate group is typically introduced through an esterification reaction involving the corresponding carboxylic acid and ethanol in the presence of an acid catalyst.

    Formation of the Piperazine Moiety: The piperazine ring is synthesized separately and then attached to the core structure through a nucleophilic substitution reaction.

    Final Assembly: The final compound is assembled by coupling the chlorophenyl group with the piperazine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde, depending on the reagents used (e.g., PCC, KMnO4).

    Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), palladium catalysts for cross-coupling reactions

Major Products

  • **Oxid

Properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31ClN2O4/c1-4-31-14-16-32(17-15-31)26(19-10-12-20(30)13-11-19)25-24-23(29(34)35-5-2)18(3)36-28(24)22-9-7-6-8-21(22)27(25)33/h6-13,26,33H,4-5,14-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHOQOPCLRWUDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(C4=CC=CC=C4C5=C3C(=C(O5)C)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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